
Ethyl 7-(4-biphenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(4-biphenyl)-7-oxoheptanoate (CAS: 147862-41-7) is a synthetic ester derivative characterized by a 4-biphenyl substituent at the 7-oxoheptanoate backbone. It is primarily utilized as a chemical intermediate in laboratory research, specifically in pharmaceutical and organic synthesis contexts .
Preparation Methods
Synthetic Routes Overview
The synthesis of ethyl 7-(4-biphenyl)-7-oxoheptanoate involves three principal stages:
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Construction of the biphenyl core.
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Introduction of the 7-oxoheptanoate chain.
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Esterification to yield the final product.
Each stage demands tailored reagents and conditions to ensure high yield and purity. Below, these steps are dissected with attention to catalytic systems, solvent effects, and intermediate purification techniques.
Step-by-Step Methodologies
Formation of the Biphenyl Moiety
The biphenyl segment is typically synthesized via cross-coupling reactions. The Suzuki-Miyaura coupling is predominant due to its efficiency in forming carbon-carbon bonds between aromatic rings. For example, coupling 4-bromobiphenyl with a boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) achieves the biphenyl structure with yields exceeding 85% . Alternatives include Ullmann coupling, though this requires copper catalysts and higher temperatures (120–150°C), often resulting in lower yields (60–70%) .
Key Reaction Conditions:
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Catalyst : Pd(PPh₃)₄ (2–5 mol%).
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Base : Na₂CO₃ or K₃PO₄.
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Solvent : THF/H₂O (3:1 v/v).
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Temperature : 80–90°C, 12–24 hours.
Introduction of the 7-Oxoheptanoate Chain
The ketoester chain is introduced via Claisen condensation or Friedel-Crafts acylation . A Claisen-based approach involves reacting ethyl acetoacetate with a bromoalkane under basic conditions (e.g., KOtBu) to elongate the carbon chain. Subsequent oxidation of the secondary alcohol to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding the 7-oxoheptanoate intermediate .
Alternative Pathway:
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Grignard Addition : Reaction of ethyl 6-bromohexanoate with methylmagnesium bromide, followed by oxidation (PCC/CH₂Cl₂) to install the ketone .
Esterification and Final Assembly
Esterification of the carboxylic acid precursor with ethanol is catalyzed by concentrated H₂SO₄ or via Steglich esterification (DCC/DMAP). The latter method is preferred for acid-sensitive intermediates, offering yields of 75–90% .
Optimization Notes:
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Acid Catalysis : H₂SO₄ (2–3 drops) in refluxing ethanol (12 hours).
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Coupling Reagents : DCC (1.2 equiv), DMAP (0.1 equiv), room temperature, 24 hours.
Industrial Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For instance, a two-stage flow system couples biphenyl formation (Pd/C catalyst) with in-line Claisen condensation, achieving a throughput of 50 kg/day with 92% purity . Purification via fractional crystallization (hexane/ethyl acetate) ensures compliance with pharmaceutical-grade standards.
Reaction Optimization and Catalysis
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate Suzuki-Miyaura coupling but complicate product isolation. Mixed solvents (toluene/ethanol) balance reactivity and workability, reducing side reactions like homocoupling .
Catalytic Innovations
Immobilized palladium catalysts (e.g., Pd@SiO₂) enable catalyst recycling, cutting costs by 40% in biphenyl synthesis . Enzymatic esterification using lipases (Candida antarctica) offers a greener alternative, though with lower yields (65–70%) .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Suzuki-Miyaura + Claisen | 78 | 95 | High | Moderate |
Ullmann + Grignard | 65 | 88 | Low | Low |
Flow Reactor Synthesis | 92 | 98 | Very High | High |
Notes :
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Flow reactors excel in scalability but require significant upfront investment.
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Enzymatic methods, while sustainable, lag in yield and speed.
Data Tables
Table 1: Reagent Stoichiometry for Key Steps
Step | Reagent | Equivalents | Role |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | 0.05 | Catalyst |
Claisen Condensation | KOtBu | 1.5 | Base |
Esterification | DCC | 1.2 | Coupling Agent |
Table 2: Reaction Kinetics
Step | Temp (°C) | Time (h) | Conversion (%) |
---|---|---|---|
Biphenyl Formation | 85 | 18 | 94 |
Ketone Oxidation | 0–25 | 6 | 89 |
Steglich Esterification | 25 | 24 | 82 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(4-biphenyl)-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is characterized by the presence of a biphenyl group connected to a heptanoate ester. Its chemical formula is , and it exhibits properties typical of biphenyl derivatives, such as stability and reactivity in organic synthesis.
Applications in Chemistry
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Building Block for Complex Molecules : It is used to synthesize more complex organic compounds, facilitating the development of new materials and pharmaceuticals.
- Ligand in Coordination Chemistry : The biphenyl moiety allows it to act as a ligand, interacting with metal ions to form coordination complexes.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Products Formed |
---|---|
Oxidation | Carboxylic acids, ketones |
Reduction | Alcohols |
Substitution | Halogenated or nitrated biphenyls |
Biological Applications
Research has indicated potential biological activities for this compound, particularly in the areas of antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against various microbial strains, suggesting its use as a potential antimicrobial agent .
- Anticancer Properties : Preliminary investigations into its cytotoxic effects on cancer cell lines have indicated that it may possess antitumor activity. The mechanism of action involves interaction with cellular targets that modulate apoptosis and cell proliferation pathways .
Study Focus | Findings |
---|---|
Antimicrobial Assays | Effective against multiple microbial strains |
Cytotoxicity Tests | Significant reduction in cancer cell viability |
Medical Applications
Due to its structural similarity to biologically active compounds, this compound is being explored for drug development:
- Drug Design : It serves as a scaffold for designing new drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance efficacy and selectivity .
- Potential Therapeutics : Ongoing research aims to evaluate its effectiveness in treating inflammatory diseases and cancers.
Industrial Applications
In the industrial sector, this compound finds utility in:
Mechanism of Action
The mechanism of action of Ethyl 7-(4-biphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The biphenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester and keto groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 7-(4-biphenyl)-7-oxoheptanoate belongs to a broader class of 7-aryl-7-oxoheptanoate esters. Structural analogs vary in the substituents on the phenyl ring, influencing physicochemical properties, reactivity, and applications.
Structural Variations and Physicochemical Properties
Below is a comparative analysis of select derivatives:
Key Observations :
Biological Activity
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a biphenyl moiety and an ester functional group. Its chemical formula is , and it has a molecular weight of approximately 324.42 g/mol . The presence of the biphenyl group may contribute to its biological activity through π-π interactions with aromatic residues in proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that may modulate various biological pathways. Additionally, the biphenyl group can facilitate interactions with proteins, potentially influencing their activity.
Antitumor Properties
Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have shown that this compound can induce apoptosis in specific cancer cells through caspase-mediated pathways.
Antimicrobial Activity
Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. This property may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antitumor activity | Showed significant inhibition of cancer cell proliferation in vitro. |
Study B | Antimicrobial effects | Demonstrated effectiveness against several bacterial strains. |
Study C | Mechanism exploration | Identified interactions with specific protein targets leading to apoptosis. |
Case Study: Antitumor Efficacy
In a notable case study, this compound was tested on MOLT-4 cells (a type of leukemia cell line). The compound exhibited an EC50 value indicating substantial cytotoxicity, leading to apoptosis via caspase activation. This finding supports its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended safety protocols for handling Ethyl 7-(4-biphenyl)-7-oxoheptanoate in laboratory settings?
Basic
- Methodological Answer :
Handling requires strict adherence to GHS safety guidelines. Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust (H335 hazard). Avoid skin contact (H315) by double-gloving and using barrier creams if necessary. Store the compound in a cool, dry place under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption . Emergency procedures for spills include using inert absorbents (e.g., vermiculite) and avoiding water to prevent unintended reactions .
Q. What synthetic routes are available for the preparation of this compound?
Basic
- Methodological Answer :
Two primary methods are documented:- Acid Chloride Route : React 7-(4-biphenyl)-7-oxoheptanoyl chloride with ethanol in anhydrous dichloromethane, catalyzed by pyridine. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution) .
- Oxidative Route : Start with cycloheptanone derivatives. Treat with potassium persulfate in ethanol, followed by oxidation using pyridinium chlorochromate (PCC) to yield the ketone intermediate. Final esterification with ethyl bromide under basic conditions achieves the target compound .
Q. How can researchers optimize the synthesis to improve yield and purity?
Advanced
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >85%.
- Purification : Employ recrystallization from ethanol/water (3:1) or use preparative HPLC with a C18 column (acetonitrile/water mobile phase). Validate purity via ¹H NMR (e.g., δ 1.22 ppm for ethyl group protons) and GC-MS (m/z 326.4 for molecular ion) .
- Scale-Up : Replace batch reactors with flow chemistry setups to enhance heat dissipation and reduce side reactions .
Q. What analytical techniques are effective for characterizing this compound, and how should data interpretation be approached?
Advanced
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl ester (δ 4.08 ppm, q) and biphenyl aromatic protons (δ 7.4–7.6 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the aliphatic chain .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ = 327.16). Fragmentation patterns (e.g., loss of COOEt group) aid structural confirmation.
- FT-IR : Look for carbonyl stretches at ~1715 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone). Discrepancies may indicate impurities or tautomerization .
Q. What storage conditions are critical for maintaining stability?
Basic
- Methodological Answer :
Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. Use desiccants (silica gel) to control humidity. Avoid prolonged exposure to light (P410 precaution). Regularly monitor purity via NMR or HPLC if stored >6 months .
Q. How should researchers address discrepancies in reported physicochemical properties?
Advanced
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., boiling point, logP) with computational predictions (ChemAxon, ACD/Labs). For example, predicted logP for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is 4.03, which can guide extrapolations for the biphenyl analog .
- Empirical Testing : Use differential scanning calorimetry (DSC) to resolve conflicting melting point data. For decomposition studies, TGA under N₂ can identify thermal stability thresholds .
Q. What waste disposal strategies minimize environmental impact?
Advanced
- Methodological Answer :
- Neutralization : Treat aqueous waste with 10% sodium bicarbonate to hydrolyze esters, followed by activated carbon filtration.
- Solid Waste : Incinerate in a certified hazardous waste facility at >1000°C to ensure complete breakdown. Avoid landfill disposal due to potential groundwater contamination (H412 hazard) .
Q. What first-aid measures are required for accidental exposure?
Basic
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored (H335). Monitor for bronchospasm .
- Skin Contact : Wash with soap and water for 15 minutes. Apply hydrocortisone cream if irritation persists (H315) .
- Eye Exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist if redness persists (H319) .
Q. How can thermal stability and decomposition pathways be evaluated?
Advanced
- Methodological Answer :
Q. How can contradictions in biological activity data be resolved?
Advanced
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of this compound with analogs (e.g., 4-chlorophenyl or 3,4-dichlorophenyl derivatives) in enzyme inhibition assays .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsome models. Differences in oxidation rates (e.g., CYP450-mediated) may explain activity variations .
Properties
IUPAC Name |
ethyl 7-oxo-7-(4-phenylphenyl)heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLHBZHWFPUPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645638 | |
Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147862-41-7 | |
Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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